alizarin cyanin BBS
CAS No.: 10114-40-6
Cat. No.: VC20889575
Molecular Formula: C₁₄H₆Na₂O₁₄S₂
Molecular Weight: 487.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10114-40-6 |
|---|---|
| Molecular Formula | C₁₄H₆Na₂O₁₄S₂ |
| Molecular Weight | 487.3 g/mol |
| IUPAC Name | disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate |
| Standard InChI | InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
| Standard InChI Key | FKLILKHHYDFNFD-UHFFFAOYSA-N |
| SMILES | C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
| Canonical SMILES | C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O.[Na+] |
Introduction
Chemical Structure and Properties
Alizarin Cyanin BBS (CAS: 10114-40-6) is an organic sodium salt characterized by its distinctive blue coloration and specific binding properties. The compound has an anthraquinone backbone with multiple hydroxyl groups and two sulfonate groups, which contribute significantly to its water solubility and binding characteristics.
Chemical Identifiers
The compound is known by several names in scientific literature and commercial contexts, as detailed in Table 1.
Table 1: Chemical Identifiers and Properties of Alizarin Cyanin BBS
| Property | Value |
|---|---|
| Chemical Name | Alizarin Cyanin BBS |
| CAS Number | 10114-40-6 |
| Molecular Formula | C₁₄H₆Na₂O₁₄S₂ |
| Molecular Weight | 508.3 g/mol |
| IUPAC Name | disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate |
| C.I. Number | 58610 |
| C.I. Name | Mordant blue 23 |
The structure consists of an anthraquinone core (9,10-dioxoanthracene) with six hydroxyl groups at positions 1,3,4,5,7,8 and two sulfonic acid groups at positions 2,6, neutralized with sodium to form a disodium salt . This specific arrangement of functional groups is responsible for the compound's distinctive properties and applications.
Physical and Spectral Properties
Alizarin Cyanin BBS possesses several notable physical and spectral properties that influence its applications in biological staining and research.
Table 2: Physical and Spectral Properties
| Property | Value |
|---|---|
| Color | Blue |
| Physical Form | Crystalline Powder |
| Solubility in Water | Soluble |
| Solubility in Ethanol | Soluble |
| Absorption Maximum | 540 nm |
The compound's solubility in both aqueous and alcoholic solvents enhances its versatility in various staining protocols, while its characteristic absorption maximum at 540 nm contributes to its distinctive spectral properties when used in microscopy and spectrophotometric applications .
Synthesis Methods
The synthesis of Alizarin Cyanin BBS involves a multi-step process starting from anthraquinone derivatives. The general synthetic pathway includes several carefully controlled reactions to achieve the specific pattern of functionalization required for the final product.
General Synthetic Route
The synthesis typically follows these major steps:
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Starting with anthraquinone derivatives, particularly alizarin (1,2-dihydroxyanthraquinone)
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Introduction of sulfonic acid groups at positions 2 and 6 through sulfonation reactions
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Additional hydroxylation steps to achieve the hexahydroxy structure
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Formation of the disodium salt through neutralization with sodium hydroxide
Reaction Conditions
The sulfonation process typically employs concentrated sulfuric acid under carefully controlled temperature conditions. This critical step determines the positioning of the sulfonic acid groups, which significantly influences the binding properties of the final compound. Following sulfonation, the neutralization step with sodium hydroxide forms the water-soluble disodium salt, enhancing the compound's utility in aqueous staining protocols .
Applications in Histological Staining
Alizarin Cyanin BBS has established significant applications in histological techniques, particularly as a substitute for traditional stains in certain protocols.
Nuclear and Cytoplasmic Staining
The dye's ability to selectively stain cellular components makes it valuable in diagnostic pathology, where accurate visualization of tissue structures is crucial for identifying pathological changes. Its staining pattern provides good contrast between different cellular structures, facilitating detailed histological examination and analysis.
Calcium Visualization Applications
One of the most significant applications of Alizarin Cyanin BBS lies in its specific binding to calcium ions, making it an invaluable tool in studies involving calcification and mineralization processes.
Mechanism of Calcium Binding
Alizarin Cyanin BBS binds specifically to calcium ions through interactions between its hydroxyl and sulfonate groups and the calcium cations. This binding produces a distinctive coloration that allows researchers to easily identify and quantify calcium accumulation in biological samples.
Research Applications
The calcium-binding property of Alizarin Cyanin BBS makes it particularly useful in:
Table 3: Applications in Calcium Research
| Research Area | Application |
|---|---|
| Bone Development | Visualization of calcium deposition in developing bone |
| Tissue Calcification | Identification of pathological calcification in soft tissues |
| Dental Research | Studies of tooth mineralization and development |
| Cell Culture | Quantification of mineral nodule formation in osteoblast cultures |
These applications demonstrate the compound's versatility and importance in understanding both normal physiological processes involving calcium and pathological conditions related to abnormal calcification .
Fluorochrome Properties
Beyond its applications as a histological stain, Alizarin Cyanin BBS also functions as a fluorochrome, expanding its utility in biological research.
Fluorescence Characteristics
The compound exhibits fluorescent properties that make it suitable for various fluorescence microscopy techniques. This characteristic allows for additional visualization options beyond traditional brightfield microscopy, enhancing its utility in complex biological studies .
Applications in Fluorescence Microscopy
As a fluorochrome, Alizarin Cyanin BBS can be utilized in fluorescence microscopy protocols for specialized applications, particularly those involving the visualization of calcified structures. This property adds another dimension to its utility in biological research, allowing for multimodal imaging approaches that combine traditional staining with fluorescence detection .
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 4: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Alizarin Cyanin BBS | Anthraquinone derivative | Histological staining; Calcium visualization | Dual function as histological stain and calcium indicator |
| Alizarin | Dihydroxyanthraquinone | Textile dye; biological staining | Changes color based on pH |
| Anthracene Blue SWR | Anthraquinone derivative | Histological staining | Strong affinity for nucleic acids |
| Fast Green FCF | Triphenylmethane derivative | Histological staining; cytoplasmic marker | Provides green coloration for cytoplasm |
| Methyl Blue | Thiazine dye | General biological staining | Stains nucleic acids; used in microbiology |
| Alizarin Cyanin Green F | Anthraquinone derivative | Histological staining | Produces green coloration; molecular weight 622.57 g/mol |
This comparison highlights the unique position of Alizarin Cyanin BBS among histological dyes, particularly its dual functionality as both a general histological stain and a specific calcium indicator .
Functional Distinctions
What sets Alizarin Cyanin BBS apart is its specialized binding properties, particularly its affinity for calcium ions. This characteristic makes it particularly valuable in research focused on calcification processes, providing advantages over general nuclear stains in specific applications related to bone development and pathological calcification.
Research Findings and Studies
Research involving Alizarin Cyanin BBS has expanded our understanding of its applications and optimization in various scientific contexts.
Interaction Studies
Studies on the interactions between Alizarin Cyanin BBS and biological tissues have demonstrated its efficacy in binding to various tissue types. Research has shown that factors such as pH and ionic strength can significantly influence the binding efficiency of the dye to tissues, informing the optimization of staining protocols for different experimental contexts.
Applications in Molecular Biology
The compound has been referenced in molecular biology techniques, including as part of the RNA amplification methods described in patent literature. This suggests broader applications beyond traditional histological staining, extending to modern molecular biology techniques .
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